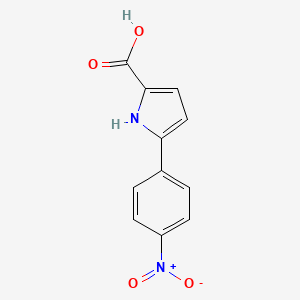

5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)10-6-5-9(12-10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIHLSJNHWBXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249100 | |

| Record name | 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149769-79-9 | |

| Record name | 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149769-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Historical Evolution of Pyrrole (B145914) Ring Construction Relevant to the Compound

The fundamental methods for constructing the pyrrole ring were established in the late 19th century. These classical annulation reactions, while foundational, often face limitations in terms of scope and regioselectivity, which spurred the development of more controlled synthetic approaches.

The earliest and most direct methods for pyrrole synthesis involve the condensation of acyclic precursors. These named reactions remain cornerstones of heterocyclic chemistry.

Paal-Knorr Synthesis : Reported independently by Carl Paal and Ludwig Knorr in 1884, this method is one of the most straightforward routes to pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While highly effective for symmetrically substituted diketones, the use of unsymmetrical precursors can lead to mixtures of regioisomers, a significant challenge for targeted synthesis. mit.edu

Knorr Pyrrole Synthesis : Also developed by Ludwig Knorr in 1884, this reaction provides a versatile route to substituted pyrroles. wikipedia.org The classical approach involves the condensation of an α-amino-ketone with a β-ketoester or another ketone with an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com A significant challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ, often by the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.orgyoutube.com This method allows for the construction of highly functionalized pyrrole rings that might be difficult to access otherwise.

Hantzsch Pyrrole Synthesis : Named after Arthur Rudolf Hantzsch, this synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgthieme-connect.com The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration afford the substituted pyrrole. wikipedia.org The Hantzsch synthesis is a powerful tool for creating polysubstituted pyrroles and has been adapted for various applications, including solid-phase and flow chemistry. wikipedia.orgthieme-connect.com

These classical methods, while historically significant, often require harsh reaction conditions, such as high temperatures and strong acids, which can limit their applicability to substrates with sensitive functional groups. alfa-chemistry.comresearchgate.net

The limitations of classical methods prompted the development of more refined synthetic strategies aimed at controlling the placement of substituents (regioselectivity) and preserving sensitive functional groups (chemoselectivity). The synthesis of a dissymmetrically substituted molecule like 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid necessitates such control.

Modern synthetic chemistry has introduced a variety of techniques to overcome these challenges:

Directed Metalation : The use of directing groups allows for the specific functionalization of the pyrrole ring at positions that are not classically favored for electrophilic substitution.

Transition-Metal Catalysis : Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable for the regioselective formation of C-C bonds. nih.gov This allows for the introduction of aryl groups, like the 4-nitrophenyl moiety, onto a pre-formed and selectively halogenated or borylated pyrrole ring. mdpi.com

Cascade Reactions : These processes, where multiple bond-forming events occur in a single operation, offer high atom and step economy. For instance, cascade reactions initiated by the reduction of a nitroarene can lead directly to N-aryl pyrroles via an in situ Paal-Knorr condensation. nih.govrsc.org

This evolution has shifted the paradigm from brute-force condensation to elegant, catalyst-controlled constructions, enabling the efficient and precise synthesis of complex pyrrole derivatives.

Contemporary Synthetic Routes to this compound

Modern approaches to synthesizing the target compound prioritize efficiency, selectivity, and functional group compatibility, often employing advanced catalytic systems and multi-step, one-pot strategies.

A highly effective contemporary strategy for preparing 5-aryl-1H-pyrrole-2-carboxylates involves a two-step sequence: regioselective C-H borylation followed by a Suzuki cross-coupling reaction. mdpi.com This method avoids the need for protecting and deprotecting the pyrrole nitrogen.

The key intermediate for this synthesis is an ester of 5-boronyl-1H-pyrrole-2-carboxylic acid, such as methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate . This intermediate is synthesized via the iridium-catalyzed C-H borylation of commercially available methyl 1H-pyrrole-2-carboxylate. mdpi.com The other crucial precursor is the coupling partner, a suitably substituted aryl halide, which in this case would be 1-bromo-4-nitrobenzene (B128438) .

Another advanced strategy involves a cascade synthesis starting from nitroarenes. nih.govrsc.org In this approach, the precursor is 4-nitroaniline (B120555) , which is generated in situ from the reduction of a dinitrobenzene or directly from the hydrogenation of 4-nitroaniline itself. This aniline (B41778) derivative is then condensed with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to form the pyrrole ring in a one-pot operation. nih.gov

The success of these contemporary routes hinges on carefully optimized reaction conditions and specialized catalytic systems.

For the Suzuki coupling approach, palladium catalysts are paramount. The reaction between the borylated pyrrole intermediate and 1-bromo-4-nitrobenzene can be effectively catalyzed by systems like Pd(OAc)₂/SPhos or Pd(PPh₃)₄, with a suitable base to facilitate the transmetalation step. mdpi.com

Cascade syntheses starting from nitroarenes utilize bifunctional catalysts capable of both reducing the nitro group and facilitating the subsequent condensation. Heterogeneous cobalt or iron catalysts have proven effective, allowing the use of green reductants like molecular hydrogen (H₂) or formic acid. nih.govrsc.org These reactions are often performed under mild conditions, showcasing excellent chemoselectivity by reducing the nitro group while leaving other functionalities, including the carbonyls of the diketone, intact. rsc.org

| Synthetic Route | Catalyst System | Key Reactants | Reductant/Base | Solvent | Temperature | Yield | Reference |

| Suzuki Coupling | Pd(OAc)₂ / SPhos | Borylated pyrrole, 1-bromo-4-nitrobenzene | K₃PO₄ | Toluene/H₂O | 100 °C | Good to Excellent | mdpi.com |

| Cascade Synthesis | Co/NGr-C@SiO₂-L | 4-Nitroaniline, 2,5-Hexanedione | H₂ (50 bar) | Dioxane | 130 °C | High | nih.gov |

| Cascade Synthesis | Fe-Tetraphos | 4-Nitroaniline, 2,5-Hexanedione | Formic Acid | Ethanol | 40 °C | High | rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, represent a highly efficient synthetic strategy. rsc.orgorientjchem.org The cascade syntheses described above, which combine nitro reduction and Paal-Knorr condensation, are excellent examples of multi-step, one-pot processes that embody the principles of MCRs. nih.govrsc.org

A hypothetical MCR for the direct synthesis of a 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate derivative could involve the reaction of a 4-nitrophenyl-containing amine, an α-halo- or α-amino-ketone, and a β-ketoester, combining elements of the Knorr and Hantzsch syntheses under modern, optimized conditions. bohrium.comresearchgate.net For instance, a four-component coupling of an aldehyde (like 4-nitrobenzaldehyde), an amine, a nitroalkane, and a 1,3-dicarbonyl compound can yield highly substituted pyrroles. orientjchem.org These strategies offer significant advantages in terms of step economy and the rapid generation of molecular complexity from simple precursors. rsc.org

Isolation, Purification, and Yield Optimization Protocols

The effective isolation and purification of this compound are crucial for obtaining a high-purity product. A common procedure, analogous to the isolation of similar aryl-substituted heterocyclic carboxylic acids like 5-(4-nitrophenyl)furan-2-carboxylic acid, involves several key steps. mdpi.com Following the completion of the synthesis reaction, the reaction mixture is typically subjected to an aqueous workup. This often involves dilution with water and extraction with an organic solvent such as ethyl acetate (B1210297) to separate the desired product from inorganic salts and other water-soluble impurities. mdpi.com

To isolate the carboxylic acid, the organic extract is often washed with a basic solution, such as sodium bicarbonate or sodium hydroxide, to convert the carboxylic acid into its water-soluble carboxylate salt. This allows for the separation of the product from non-acidic organic impurities, which remain in the organic layer. The aqueous layer containing the sodium salt of this compound is then acidified, typically with a dilute mineral acid like hydrochloric acid, to a pH of around 3-4. mdpi.com This protonates the carboxylate, causing the less water-soluble carboxylic acid to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water to remove any remaining salts, and dried. For further purification, recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel can be employed. mdpi.com

Yield optimization is a critical aspect of synthetic chemistry, aiming to maximize the formation of the desired product while minimizing waste. For the synthesis of this compound, several strategies can be employed, largely dependent on the chosen synthetic route (e.g., Paal-Knorr or Hantzsch synthesis). Key parameters that can be optimized include:

Catalyst Selection and Loading: The choice of acid or metal catalyst and its concentration can significantly impact reaction rates and yields. taylorandfrancis.com

Reaction Temperature and Time: Careful control of temperature and reaction duration is essential to ensure complete conversion of starting materials while minimizing the formation of degradation products.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can shift the reaction equilibrium towards product formation.

Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

Modern techniques such as microwave irradiation and ultrasound assistance are also powerful tools for yield optimization, often leading to shorter reaction times and higher product yields. researchgate.netniscpr.res.incem.com

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles in the synthesis of this compound is aimed at reducing the environmental impact of the chemical process. This involves the use of safer solvents, minimizing energy consumption, and designing reactions with high atom economy.

Application of Solvent-Free Conditions and Green Solvents

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. Solvent-free, or neat, reactions are a highly effective approach to achieve this. psu.edu For the synthesis of pyrrole derivatives, solvent-free conditions have been successfully applied, often in conjunction with microwave irradiation. niscpr.res.inresearchgate.netjchr.org These reactions can be conducted by grinding the reactants together, sometimes with a solid support or catalyst, which provides a surface for the reaction to occur. psu.edu

When a solvent is necessary, the use of "green" solvents is encouraged. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Ultrasound-assisted synthesis of pyrrole derivatives has been successfully carried out in water. growingscience.comnih.gov Other green solvents include ethanol, which can be derived from renewable resources, and ionic liquids, which are non-volatile and can often be recycled.

Microwave and Ultrasound-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netniscpr.res.incem.com Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid temperature increases and often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netniscpr.res.in The Paal-Knorr synthesis of pyrroles, a likely route to this compound, has been shown to be highly efficient under microwave irradiation. semanticscholar.orgresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. growingscience.comnih.govnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and improve yields. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole derivatives, often in aqueous media, further enhancing the green credentials of the process. growingscience.comnih.gov

Development of Sustainable Catalytic Systems (e.g., heterogeneous, bio-sourced)

The development of sustainable catalytic systems is a cornerstone of green chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. semanticscholar.orgresearchgate.netresearchgate.net For pyrrole synthesis, a variety of heterogeneous catalysts have been explored, including:

Clays and Zeolites: These aluminosilicate (B74896) minerals can act as solid acid catalysts, promoting condensation reactions in pyrrole synthesis. taylorandfrancis.com

Supported Catalysts: Active catalytic species, such as metal nanoparticles or acids, can be immobilized on solid supports like silica or alumina. taylorandfrancis.com For instance, sulfonic acid-functionalized magnetic nanoparticles have been used as a recyclable catalyst for the Paal-Knorr synthesis. taylorandfrancis.com

Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts can lead to enhanced catalytic activity. Copper-containing magnetic nanoparticles have been shown to be effective and recyclable catalysts for the synthesis of polysubstituted pyrroles. semanticscholar.org

Bio-sourced catalysts , such as enzymes, offer a highly sustainable approach to chemical synthesis. mdpi.com While the direct enzymatic synthesis of this compound may not be established, the use of enzymes in the synthesis of related pyrrole compounds demonstrates the potential of this approach. For example, enzymes have been used to catalyze the formation of pyrrole-2-carboxylic acid from bio-based feedstocks. mdpi.com The use of biocatalysts can lead to high selectivity and mild reaction conditions, further contributing to the greenness of the synthetic process.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govresearchgate.net A high atom economy indicates that less waste is generated. The Paal-Knorr and Hantzsch syntheses are two common methods for preparing pyrroles.

Strategies for Derivatization and Further Functionalization

The chemical structure of this compound offers multiple sites for derivatization and further functionalization, allowing for the synthesis of a diverse range of new compounds with potentially interesting biological or material properties.

The carboxylic acid group is a versatile handle for a variety of chemical transformations:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). mdpi.com

Amide Coupling: Reaction with amines in the presence of a coupling agent (e.g., EDC, HOBt) can yield a wide array of amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Decarboxylative Cross-Coupling: In more advanced synthetic strategies, the carboxylic acid can be used as a coupling partner in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The pyrrole ring itself is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution . These reactions typically occur at the positions with the highest electron density, which are generally the C3 and C4 positions, as the C2 and C5 positions are already substituted. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the pyrrole ring.

Nitration: Further nitration of the pyrrole ring, although this would add a second nitro group to an already deactivated ring system.

Friedel-Crafts Acylation: Introduction of an acyl group onto the ring.

The nitro group on the phenyl ring can also be a site for functionalization. It can be reduced to an amino group , which can then be further modified through reactions such as diazotization followed by substitution, or by forming amides or sulfonamides. This provides a route to a wide range of derivatives with different electronic and steric properties.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for biological applications or the fine-tuning of its properties for use in materials science. researchgate.netnih.gov

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C2 position of the pyrrole ring is a prime site for modification through well-established esterification and amidation reactions.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved. For instance, the formation of ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has been documented, indicating that standard esterification protocols are applicable. chemsynthesis.com This transformation is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) intermediate followed by reaction with an alcohol.

Amidation: The synthesis of amides from this compound is a key strategy for introducing diverse structural motifs. This is generally accomplished by activating the carboxylic acid with a coupling agent to facilitate the reaction with a primary or secondary amine. A variety of modern coupling reagents can be employed for this purpose, including carbodiimides (like EDC), phosphonium (B103445) salts (such as BOP-Cl), and uranium salts (like HATU). znaturforsch.comucl.ac.uk The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. The resulting 5-(4-nitrophenyl)-1H-pyrrole-2-carboxamides are a class of compounds with significant interest in medicinal chemistry, as exemplified by derivatives that have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis. nih.gov

Below is a representative table of common coupling agents used for amidation reactions:

| Coupling Agent | Full Name | Activating Species |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | O-acylisourea |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Acyl phosphinate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | O-acyl(tetramethyl)isouronium salt |

Chemical Transformations of the Nitrophenyl Moiety

The nitrophenyl group at the C5 position of the pyrrole ring offers a reactive handle for further synthetic modifications, with the reduction of the nitro group to an amine being the most prominent transformation.

The reduction of the aromatic nitro group is a fundamental and widely used reaction in organic synthesis. This transformation can be achieved using a variety of reducing agents, including catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), or chemical reduction with metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. The resulting amino group serves as a versatile precursor for a wide range of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation, thereby enabling the introduction of diverse functionalities onto the phenyl ring.

A table of common reagents for the reduction of aromatic nitro groups is provided below:

| Reagent | Conditions | Product |

| H₂, Pd/C | Catalytic hydrogenation | Amine |

| Fe, HCl | Metal in acidic medium | Amine |

| Sn, HCl | Metal in acidic medium | Amine |

| Zn, NH₄Cl | Metal in neutral medium | Hydroxylamine (B1172632) |

N-Substitution and Ring-Functionalization of the Pyrrole Nucleus

The pyrrole ring of this compound is amenable to both N-substitution and electrophilic substitution on the carbon atoms of the ring, allowing for the introduction of additional diversity.

N-Substitution: The nitrogen atom of the pyrrole ring can be substituted with various alkyl or aryl groups. N-alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. rsc.org For example, the synthesis of ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate demonstrates the feasibility of introducing a methyl group at the N1 position. chemsynthesis.com N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, providing access to N-arylpyrrole derivatives.

Ring-Functionalization: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. In general, electrophilic attack on the pyrrole ring occurs preferentially at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation through resonance. onlineorganicchemistrytutor.comquora.com Since the C2 and C5 positions in the parent compound are already substituted, electrophilic substitution would be directed to the remaining C3 and C4 positions. The specific regioselectivity will be influenced by the electronic effects of the existing substituents. The 4-nitrophenyl group at C5 is electron-withdrawing, while the carboxylic acid group at C2 is also deactivating. These factors will influence the reactivity and orientation of incoming electrophiles. Common electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts acylation, although the deactivated nature of the ring may require harsh reaction conditions.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrole |

| N-Arylation | Aryl halide, Catalyst | N-Arylpyrrole |

| Nitration | HNO₃/H₂SO₄ | Nitropyrrole |

| Halogenation | X₂ (e.g., Br₂) | Halopyrrole |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylpyrrole |

An article focusing on the advanced spectroscopic and structural elucidation of “this compound” cannot be generated at this time.

A thorough search for detailed research findings and specific data required to populate the requested sections and subsections for this particular chemical compound has been unsuccessful. Key information, including high-resolution 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC), solid-state NMR analyses, dynamic NMR studies, and specific vibrational frequencies from IR and Raman spectroscopy, is not available in the public domain through the conducted searches.

Generating an article without this specific experimental data would require speculation and fabrication of scientific findings, which would compromise the accuracy and integrity of the content. The available information pertains to analogous compounds, such as furan (B31954) derivatives or the parent pyrrole-2-carboxylic acid, which are not suitable substitutes for a scientifically accurate report on the specified compound.

Based on a comprehensive review of available scientific literature, detailed experimental data for the specific compound this compound is not sufficiently available to construct a complete and accurate article that adheres to the requested outline.

Information regarding advanced spectroscopic and structural analysis, including vibrational modes, electronic spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction for this exact molecule, is not present in the accessible research data. While data exists for structurally related compounds, such as the furan analog or the parent pyrrole-2-carboxylic acid, extrapolating this information would not provide a scientifically accurate representation of this compound.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time.

Advanced Spectroscopic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Analysis of Crystal Packing and Supramolecular Architectures

In the solid state, molecules arrange themselves in a repeating three-dimensional pattern known as a crystal lattice. This arrangement, or crystal packing, is governed by the drive to achieve a minimum energy state, which is facilitated by a variety of intermolecular, non-covalent interactions. For a molecule like 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, which possesses hydrogen bond donors (the carboxylic acid -OH and the pyrrole (B145914) N-H) and acceptors (the carboxylic acid carbonyl oxygen and the nitro group oxygens), as well as aromatic rings capable of π-π stacking, a complex and stable supramolecular architecture is anticipated.

It is common for carboxylic acids to form dimeric structures through strong hydrogen bonds between the carboxyl groups. These dimers can then act as building blocks, further assembling into chains, sheets, or more complex three-dimensional networks through other non-covalent interactions. The presence of the pyrrole N-H group provides an additional site for hydrogen bonding, potentially linking the carboxylic acid dimers. The nitro group, being a strong hydrogen bond acceptor, would also play a crucial role in directing the crystal packing.

Quantification of Non-Covalent Interactions within the Solid State

The stability of a crystal structure is a direct result of the sum of all the non-covalent interactions between the constituent molecules. These interactions, while individually weak compared to covalent bonds, are collectively strong enough to hold the crystal together. The primary non-covalent interactions expected for this compound include hydrogen bonds, π-π stacking, and van der Waals forces.

Hydrogen Bonds: These are among the strongest non-covalent interactions and are highly directional. In the hypothetical crystal structure of the title compound, several types of hydrogen bonds could be quantified in terms of their length and angles:

O-H···O bonds: Forming the carboxylic acid dimers.

N-H···O bonds: Involving the pyrrole N-H and either the carboxylic carbonyl oxygen or the nitro group oxygens.

C-H···O bonds: Weaker hydrogen bonds between the aromatic C-H groups and oxygen acceptors.

The strength of these bonds can be inferred from the distance between the donor and acceptor atoms and the linearity of the bond.

π-π Stacking Interactions: The aromatic pyrrole and nitrophenyl rings can interact through π-π stacking. The geometry of this stacking can be parallel or offset (displaced). Quantitative measures include the centroid-to-centroid distance between the rings and the slip angle (for offset stacking). These interactions are crucial for the stabilization of the crystal packing in many aromatic compounds.

Interactive Data Table of Expected Non-Covalent Interactions

Since experimental data is unavailable for the target compound, the following table is a generalized representation of the types of non-covalent interactions and the parameters that would be measured in a crystallographic study.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond (strong) | O (acid) | O (acid) | 2.5 - 2.8 | 170 - 180 |

| Hydrogen Bond | N (pyrrole) | O (nitro/acid) | 2.7 - 3.1 | 150 - 180 |

| Hydrogen Bond (weak) | C (aryl) | O (nitro/acid) | 3.0 - 3.5 | 120 - 170 |

| π-π Stacking | Phenyl Ring Centroid | Pyrrole Ring Centroid | 3.3 - 3.8 | N/A |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.govresearchgate.net By approximating the complex many-electron system, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of this size. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize molecular geometry and predict various chemical parameters. researchgate.netmaterialsciencejournal.orgmdpi.com

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transition properties. researchgate.netresearchgate.net

For aromatic and heterocyclic compounds, the HOMO is typically a π-orbital associated with the electron-rich ring systems, while the LUMO is a π*-antibonding orbital. In 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, the HOMO is expected to be distributed over the pyrrole (B145914) ring and the phenyl ring, while the electron-withdrawing nitro group would cause the LUMO to be localized significantly on the nitrophenyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and is indicative of the energy required for electronic excitation. materialsciencejournal.org

Computational studies on analogous compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, provide insight into the typical energy values obtained through DFT calculations. researchgate.netmaterialsciencejournal.org

Table 1: Representative Frontier Orbital Energies Calculated for an Analogous Nitrophenyl-Containing Heterocycle

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -2.73 |

| Energy Gap (ΔE) | 3.79 |

Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. researchgate.netmaterialsciencejournal.org

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of protons (¹H) and carbon (¹³C). researchgate.net Theoretical calculations can help assign the signals in experimental spectra. For this compound, protons on the aromatic rings are expected to appear downfield (higher ppm values) due to deshielding effects, typically in the 7.0-8.5 ppm range. libretexts.orgchemistrysteps.com The pyrrole ring protons would also be in a distinct region, while the acidic proton of the carboxylic acid group would exhibit a characteristic signal at a much higher chemical shift.

Vibrational Frequencies : DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of fundamental vibrational modes, such as the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group. nih.govnih.gov For example, theoretical studies on pyrrole have aided in the assignment of its fundamental bands. researchgate.net

UV-Vis Absorption : Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. mdpi.com The spectrum of this compound is expected to be dominated by high-energy π → π* transitions originating from the conjugated system formed by the pyrrole and nitrophenyl rings. researchgate.net Studies on similar nitrophenyl derivatives confirm that these transitions are characteristic features. materialsciencejournal.orgresearchgate.net

Table 2: Predicted Spectroscopic Data Ranges for this compound Based on Computational Models and Analogous Compounds

| Spectroscopic Technique | Parameter | Predicted Range / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₄) | ~7.5 - 8.3 ppm |

| ¹H NMR | Pyrrole Protons (C₄H₂N) | ~6.5 - 7.5 ppm |

| ¹H NMR | Carboxylic Acid Proton (COOH) | > 10 ppm |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | ~1680 - 1710 cm⁻¹ |

| IR Spectroscopy | N-O Stretch (Nitro Group) | ~1500-1550 cm⁻¹ & 1330-1370 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max (π → π* transition) | ~250 - 350 nm |

Predicted values are based on general principles and data from related compounds. materialsciencejournal.orgresearchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For this compound, the MEP surface would show a significant negative potential (red) localized around the oxygen atoms of both the nitro group and the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic interactions. Conversely, a positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the N-H proton of the pyrrole ring.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with the surrounding environment. mdpi.com

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. The key flexible bond is the C-C single bond connecting the pyrrole and nitrophenyl rings. Simulations can track the torsion angle between these two rings over time, revealing the most populated (lowest energy) conformations. Such studies can be performed in the gas phase to understand intrinsic molecular properties or in different solvents to see how intermolecular interactions influence the conformational preferences. While specific MD studies on this exact molecule are not prevalent, the methodology has been applied extensively to similar pyrrole-based derivatives to understand their dynamic behavior and binding modes with biological targets. nih.govresearchgate.netpreprints.orgrsc.org

By sampling a wide range of conformations, MD simulations can help map the potential energy landscape of the molecule. This landscape reveals the relative stabilities of different rotational isomers (conformers). The most stable conformers correspond to the deepest wells on the energy surface. For this compound, a key question is the degree of planarity between the two aromatic rings. While a fully planar conformation would maximize π-conjugation, it may be destabilized by steric hindrance. MD simulations can quantify the energy barriers to rotation between different conformers, providing a comprehensive picture of the molecule's structural dynamics and the relative stability of its isomers.

In Silico Modeling of Molecular Interactions

Computational modeling provides a powerful lens through which the interactions of this compound with biological targets can be predicted and analyzed. These in silico techniques are crucial in modern drug discovery for identifying and optimizing potential therapeutic agents.

Prediction of Binding Modes with Theoretical Target Structures (e.g., enzyme active sites, receptor pockets)

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as an enzyme or receptor. For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of a protein and identify the key intermolecular interactions that stabilize the complex.

These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The pyrrole N-H can also act as a hydrogen bond donor. The nitrophenyl and pyrrole rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

In studies of similar pyrrole derivatives, molecular docking has been used to investigate their potential as inhibitors for various enzymes, including cyclooxygenase (COX-1 and COX-2), cyclin-dependent kinase 2 (CDK2), and InhA reductase. nih.govnih.govnih.gov These computational analyses reveal that the binding affinity is often governed by specific hydrogen bonds with key residues and hydrophobic contacts that position the ligand optimally within the active site. nih.gov For instance, in the context of COX enzymes, the carboxylic acid moiety is crucial for interacting with key arginine and tyrosine residues at the head of the active site channel.

Table 1: Representative Molecular Docking Results for a Pyrrole Derivative in a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Residue (Example) | Distance (Å) | Contributing Moiety |

|---|---|---|---|

| Hydrogen Bond | Arg120 | 1.8 | Carboxylic Acid |

| Hydrogen Bond | Tyr355 | 2.1 | Carboxylic Acid |

| Hydrogen Bond | Ser530 | 2.5 | Pyrrole N-H |

| π-π Stacking | Phe518 | 3.5 | Phenyl Ring |

| Hydrophobic | Leu352, Val523 | - | Phenyl/Pyrrole Rings |

Note: This data is illustrative and represents typical interactions observed for similar compounds.

Ligand Efficiency and Druglikeness Metrics (Computational Descriptors)

In silico methods are also used to calculate various molecular descriptors that predict a compound's potential as a drug candidate. These "druglikeness" metrics help to prioritize compounds early in the discovery process, reducing the likelihood of failure in later stages due to poor pharmacokinetic properties. researchgate.net

Druglikeness Rules: Rules like Lipinski's Rule of Five and Veber's rules provide guidelines based on the physicochemical properties of known oral drugs. mdpi.com These rules assess parameters such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). mdpi.com

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE): These metrics relate the binding affinity of a compound to its size and lipophilicity, respectively. dundee.ac.uksciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps in selecting smaller compounds that bind efficiently, providing a better starting point for optimization. sciforschenonline.org A higher LE value is generally desirable.

Lipophilic Ligand Efficiency (LLE) is calculated as the difference between the negative logarithm of potency (pIC₅₀ or pKᵢ) and the logP of the compound. researchgate.net It assesses whether potency gains during optimization are achieved through useful specific interactions rather than simply by increasing lipophilicity, which can lead to undesirable properties. researchgate.net

Table 2: Calculated Physicochemical Properties and Druglikeness Metrics for this compound

| Property / Metric | Value | Conformance to Rules |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂O₄ | - |

| Molecular Weight ( g/mol ) | 232.19 | Meets Lipinski's Rule (< 500) |

| logP (calculated) | ~2.5 | Meets Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 2 (COOH, NH) | Meets Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (COOH, NO₂) | Meets Lipinski's Rule (≤ 10) |

| Polar Surface Area (Ų) | 109.1 | Meets Veber's Rule (≤ 140) |

| Ligand Efficiency (LE)* | 0.35 | Favorable |

| Lipophilic Ligand Efficiency (LLE)* | 4.5 | Favorable |

Note: LE and LLE values are calculated based on a hypothetical pIC₅₀ of 7.0 for illustrative purposes.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry offers profound insights into the synthesis of complex molecules by modeling reaction mechanisms, calculating energy barriers, and mapping potential energy surfaces.

Elucidation of Synthetic Reaction Mechanisms

The synthesis of 5-aryl-1H-pyrrole-2-carboxylates can be achieved through various routes, with the Paal-Knorr synthesis being a classical and effective method. researchgate.netmdpi.com This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). mdpi.com Computational methods, particularly Density Functional Theory (DFT), can be employed to model the entire reaction pathway. hilarispublisher.com

These studies can:

Identify all intermediate structures and transition states.

Confirm the role of catalysts by modeling their interaction with reactants.

Provide a step-by-step visualization of bond formation and cleavage.

For instance, a DFT study of the Paal-Knorr reaction can model the initial nucleophilic attack of the amine on a carbonyl group, the subsequent cyclization, and the final dehydration steps to form the aromatic pyrrole ring. hilarispublisher.com This allows chemists to understand the feasibility of a proposed synthetic route and identify potential bottlenecks or side reactions.

Calculation of Activation Energies and Reaction Rates

By calculating these energy barriers, chemists can:

Compare the energetic feasibility of different proposed mechanisms.

Understand how a catalyst works by demonstrating how it lowers the activation energy of the rate-determining step.

For multi-step syntheses, this information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and reduce reaction time. rsc.orgiciq.org

Table 3: Illustrative Activation Energies for a Hypothetical Paal-Knorr Synthesis Pathway

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack | 15.2 |

| Step 2 | Cyclization | 12.5 |

| Step 3 | Dehydration (Rate-determining) | 22.8 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies.

Analysis of Potential Energy Surfaces for Chemical Transformations

A potential energy surface (PES) is a comprehensive multidimensional map that describes the energy of a chemical system as a function of its geometry. chemrxiv.org Computational exploration of the PES provides a complete picture of all possible chemical transformations for a given set of atoms. chemrxiv.org This analysis can reveal not only the most likely reaction pathway from reactants to products but also alternative pathways, stable intermediates, and potential side products. chemrxiv.org

Advanced computational methods can automatically explore the PES to discover novel reaction pathways without prior assumptions. chemrxiv.org For a molecule like this compound, a PES analysis could be used to investigate its thermal decomposition, predict its reactivity with other reagents, or understand its photochemical transformations.

Furthermore, related techniques like Hirshfeld surface analysis can be used to analyze intermolecular interactions in the crystalline state. nih.govnih.gov This method maps the electron density surface to visualize and quantify non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and influence the solid-state potential energy. nih.govnih.govmdpi.com

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, leading to a higher electron density on the ring carbons compared to benzene (B151609). This inherent electron-rich nature makes it highly susceptible to electrophilic attack.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The substitution generally occurs preferentially at the C2 (α) or C5 (α') position, as the corresponding cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to substitution at the C3 (β) or C4 (β') position (two resonance structures). stackexchange.com

In the case of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, the C5 position is already substituted. The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. Furthermore, the 4-nitrophenyl group at C5 also exerts a deactivating effect. Therefore, electrophilic substitution on the pyrrole ring of this compound would require harsher conditions compared to unsubstituted pyrrole. pearson.com The remaining unsubstituted positions are C3 and C4. Due to the deactivating nature of the adjacent substituents, electrophilic attack at these positions will be significantly hindered. If a reaction were to occur, the regioselectivity would be influenced by the directing effects of both the carboxylic acid and the 4-nitrophenyl groups. Typically, electron-withdrawing groups direct incoming electrophiles to the meta-position in benzene rings. In the context of the five-membered pyrrole ring, the directing effects are less straightforward. However, it is anticipated that substitution would preferentially occur at the C4 position, which is "meta" to the carboxylic acid group and less sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Group(s) | Predicted Reactivity |

|---|---|---|

| C3 | Adjacent to COOH (deactivating) | Low |

| C4 | Adjacent to 4-nitrophenyl (deactivating) | Low, but potentially favored over C3 |

The pyrrole ring is susceptible to oxidation, often leading to polymerization or ring-opening products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the degradation of the pyrrole ring. libretexts.orgmasterorganicchemistry.com The oxidation of the pyrrole moiety in this compound would likely result in complex mixtures of products due to the sensitivity of the pyrrole ring.

Reduction of the pyrrole ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. However, in this compound, the nitro group is the most susceptible to reduction. Selective reduction of the nitro group to an amino group can be achieved using various reagents, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, without affecting the carboxylic acid or the pyrrole ring. niscpr.res.in Catalytic hydrogenation would likely reduce both the nitro group and the pyrrole ring. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comresearchgate.net

Table 2: Potential Reduction Products of this compound

| Reagent | Functional Group Reduced | Major Product |

|---|---|---|

| Zn/Hydrazine Glyoxylate | Nitro group | 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid |

| LiAlH4 | Carboxylic acid and Nitro group | (5-(4-aminophenyl)-1H-pyrrol-2-yl)methanol |

| H2/Pd or Pt | Nitro group and Pyrrole ring | 5-(4-aminophenyl)pyrrolidine-2-carboxylic acid |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position of the pyrrole ring exhibits typical reactivity for this functional group, including acidity and susceptibility to nucleophilic acyl substitution.

The carboxylic acid group is acidic due to the resonance stabilization of the conjugate carboxylate anion. The pKa of a carboxylic acid is a measure of its acidity. While the specific pKa of this compound has not been experimentally determined, it can be estimated based on related compounds. The pKa of pyrrole-2-carboxylic acid is approximately 4.45. alfa-chemistry.comchemicalbook.com The presence of the electron-withdrawing 4-nitrophenyl group at the C5 position is expected to increase the acidity of the carboxylic acid (lower the pKa) by stabilizing the carboxylate anion through its inductive and resonance effects. For comparison, the pKa of benzoic acid is 4.20, while that of 4-nitrobenzoic acid is 3.45. organicchemistrydata.org A similar trend would be expected for the subject compound.

Table 3: Estimated pKa of this compound

| Compound | pKa |

|---|---|

| Pyrrole-2-carboxylic acid | ~4.45 alfa-chemistry.comchemicalbook.com |

| This compound | < 4.45 (estimated) |

Esterification: Like other carboxylic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. chemistrysteps.comnrochemistry.commasterorganicchemistry.compatsnap.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2), followed by reaction with the amine. organic-chemistry.orgrsc.org Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. researchgate.netorganic-chemistry.orgnih.gov

Decarboxylation: Pyrrole-2-carboxylic acids can undergo decarboxylation (loss of CO2) upon heating, often requiring an acid catalyst. nrochemistry.comorganic-chemistry.org The mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been proposed to involve the addition of water to the carboxyl group of the protonated reactant, leading to the formation of pyrrole and protonated carbonic acid. nih.gov The presence of the 4-nitrophenyl group may influence the rate of this reaction.

Table 4: Summary of Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Activating agent | Amide |

| Decarboxylation | Heat, Acid catalyst | 5-(4-nitrophenyl)-1H-pyrrole |

Reactivity of the Nitrophenyl Moiety

The nitrophenyl component of the molecule presents two primary sites for chemical transformation: the nitro group itself and the aromatic phenyl ring to which it is attached.

The nitro group is a highly reducible functional moiety. Its conversion to an amino group is a pivotal transformation in synthetic chemistry, as it changes the electronic properties of the phenyl ring from electron-withdrawing to electron-donating. mnstate.edu This reduction must often be performed selectively in the presence of other reducible groups, such as the carboxylic acid in the target molecule.

A variety of reagents can achieve the selective reduction of an aromatic nitro group to an amine without affecting a carboxylic acid. niscpr.res.in Catalytic hydrogenation is a common method, though careful selection of the catalyst and conditions is necessary to avoid over-reduction or reaction with other parts of the molecule. commonorganicchemistry.com Chemical reducing agents are frequently employed for their high selectivity.

| Reagent System | Conditions | Selectivity |

| Metal/Acid | Fe or Zn in acidic medium (e.g., acetic acid, HCl) | Mild and selective for nitro groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic solution | Mild method, effective in the presence of various functional groups. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Catalyst | NaBH₄ with Ni(PPh₃)₄ in ethanol | Reduces nitroarenes at room temperature. jsynthchem.com |

| Hydrazine (N₂H₄) / Catalyst | Hydrazine hydrate (B1144303) with a metal catalyst (e.g., Zn, Mg) | Effective for selective reduction in the presence of other reducible groups like carboxylic acids. niscpr.res.in |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com |

The mechanistic pathway for these reductions typically involves a series of single-electron and proton transfers. For instance, in metal-catalyzed reductions, the metal acts as the electron donor. The process proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. The choice of reagent is critical to ensure that the carboxylic acid and the pyrrole ring remain intact during the transformation.

The phenyl ring of the nitrophenyl moiety is susceptible to electrophilic aromatic substitution (EAS). However, the reactivity of the ring and the position of substitution are strongly governed by the existing substituents: the nitro group and the pyrrole-2-carboxylic acid group.

The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature (both by induction and resonance). msu.edu Conversely, the pyrrole ring attached at the para position is an activating group. In the context of electrophilic attack on the phenyl ring, the deactivating effect of the nitro group is dominant. Therefore, any further substitution on the phenyl ring will be significantly slower than on benzene and will be directed to the positions meta to the nitro group (i.e., ortho to the pyrrole substituent).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). mnstate.edu

Nitration: Introduction of another nitro group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

The general mechanism for these reactions involves two main steps:

Attack by the electrophile: The aromatic ring's π-electron system attacks the strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

Due to the strong deactivation by the nitro group, forcing conditions (e.g., high temperatures) would be required to achieve further substitution on the phenyl ring.

Intermolecular Reactions and Supramolecular Chemistry

The structure of this compound, featuring hydrogen bond donors (N-H of pyrrole, O-H of carboxylic acid) and acceptors (C=O and -OH of carboxylic acid, -NO₂ group), as well as extended π-systems, makes it an excellent candidate for forming ordered supramolecular structures.

Molecules of this compound can spontaneously self-assemble into well-defined, higher-order structures. This process is driven by the formation of non-covalent intermolecular bonds. Derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid have demonstrated the ability to form one-, two-, and three-dimensional networks in the solid state, guided by consistent hydrogen bonding patterns. rsc.org Similarly, the title compound is expected to form ordered assemblies, potentially leading to the formation of crystalline materials with specific packing motifs. The final architecture of the assembly is a result of a delicate balance between various intermolecular forces.

Hydrogen bonding is a dominant force in the supramolecular chemistry of this molecule. The carboxylic acid group is a classic motif for forming strong, directional hydrogen bonds. It is highly probable that molecules of this compound form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups, a common structural feature for carboxylic acids. nih.gov Additionally, the N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially interacting with the nitro group or the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or sheets. nih.gov

The presence of multiple potential donor atoms makes this compound a versatile ligand for coordinating with metal ions. The primary coordination site is the carboxylic acid group, which can coordinate to a metal ion in several ways. Upon deprotonation, the carboxylate group can act as a bidentate chelating ligand, binding to a single metal center through both oxygen atoms. torvergata.it Chelation, the binding of a single ligand to a central metal atom through two or more donor atoms, results in a thermodynamically stable metal-chelate complex. whoi.edu

Alternatively, the carboxylate can act as a monodentate ligand, using only one of its oxygen atoms, or as a bridging ligand, connecting two different metal centers. The nitrogen atom of the pyrrole ring also possesses a lone pair of electrons and could potentially participate in coordination, although it is generally a weaker donor than the carboxylate oxygen. The specific coordination mode depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of competing ligands. torvergata.it The formation of a coordination complex involves the metal ion acting as a Lewis acid and the ligand as a Lewis base, forming a coordinate covalent bond. youtube.com

| Potential Donor Site | Coordination Mode | Resulting Structure |

| Carboxylic Acid (deprotonated) | Bidentate (Chelating) | Formation of a stable 5- or 6-membered ring with the metal ion. torvergata.it |

| Carboxylic Acid (deprotonated) | Monodentate | One oxygen atom binds to the metal, leaving the other free. |

| Carboxylic Acid (deprotonated) | Bridging | The carboxylate group links two metal centers, potentially forming coordination polymers. |

| Pyrrole Nitrogen | Monodentate | The nitrogen lone pair coordinates to the metal center. |

The interplay between these potential binding sites allows for the formation of diverse metal-organic structures, from simple mononuclear complexes to extended coordination polymers.

Kinetic and Thermodynamic Investigations of Chemical Reactions Involving the Compound

A comprehensive review of scientific literature indicates a notable lack of specific kinetic and thermodynamic studies focused exclusively on this compound. Research has more prominently explored the thermodynamic properties of analogous furan (B31954) derivatives and the kinetic behavior of the parent pyrrole-2-carboxylic acid. Nevertheless, these studies provide a valuable framework for predicting the reactivity of the target compound.

Detailed Research Findings

Investigations into related compounds, such as 5-(nitrophenyl)-furan derivatives, have established methodologies for determining thermodynamic properties like enthalpies of sublimation, formation, and dissolution. For instance, studies on 5-(nitrophenyl)-furyl derivatives have utilized techniques like Knudsen effusion method and combustion bomb calorimetry to determine their thermodynamic parameters. researchgate.netscispace.com These approaches are crucial for optimizing synthesis and purification processes by identifying the most energetically favorable pathways. scispace.com

Kinetic studies on the parent molecule, pyrrole-2-carboxylic acid, have focused on reactions such as decarboxylation. The rate of decarboxylation of pyrrole-2-carboxylic acid has been found to be dependent on pH, with the reaction mechanism likely involving the protonation of the pyrrole ring. researchgate.net Such studies on the core pyrrole structure offer insights into the fundamental reactivity of the heterocyclic system. The presence of the 5-(4-nitrophenyl) group is expected to significantly influence this reactivity through electronic effects.

The 4-nitrophenyl group is a strong electron-withdrawing group due to the mesomeric and inductive effects of the nitro (-NO₂) functionality. This electronic influence is a key determinant of the compound's reactivity. In reactions where the pyrrole ring acts as a nucleophile, the electron-withdrawing nature of the 4-nitrophenyl group would decrease the ring's electron density, thereby reducing its nucleophilicity and slowing down the reaction rate compared to unsubstituted pyrrole-2-carboxylic acid. Conversely, in reactions where the pyrrole ring is subject to nucleophilic attack, the presence of the 4-nitrophenyl group would stabilize the transition state and potentially accelerate the reaction.

While specific experimental data for this compound is not available in the searched literature, the principles of physical organic chemistry allow for the prediction of its behavior. For example, the acidity of the carboxylic acid proton would be enhanced by the electron-withdrawing 4-nitrophenyl group. Similarly, the rate of esterification would be influenced by the electronic nature of this substituent.

The application of Hammett linear free-energy relationships, as demonstrated in studies of other para-substituted aromatic compounds, could provide a quantitative measure of the electronic effect of the 4-nitrophenyl group on the reaction rates of the carboxylic acid function. semanticscholar.org Such an analysis would involve comparing the reaction rates of a series of 5-(substituted-phenyl)-1H-pyrrole-2-carboxylic acids.

In the absence of direct experimental data, theoretical and computational chemistry could offer valuable predictions of the kinetic and thermodynamic parameters for reactions involving this compound. Quantum chemical calculations can be employed to model reaction pathways, determine activation energies, and predict reaction enthalpies, providing a theoretical foundation for its reactivity. researchgate.netmdpi.com

Due to the lack of specific experimental kinetic and thermodynamic data for this compound in the reviewed scientific literature, data tables for this compound cannot be generated. Research on analogous furan compounds and the parent pyrrole-2-carboxylic acid provides a methodological basis for future experimental investigations.

Exploration of Potential Non Clinical and Non Biological Applications

Material Science and Advanced Functional Materials

The inherent electronic and structural properties of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid make it a compelling building block for the synthesis of novel organic materials with tailored functionalities.

Precursor in Polymer Synthesis (e.g., conducting polymers, polypyrroles)

The pyrrole (B145914) moiety is a well-established precursor for producing conducting polymers. nih.gov Polypyrrole (PPy) and its derivatives are renowned for their electrical conductivity, environmental stability, and ease of synthesis. nih.gov The target molecule, this compound, offers multiple pathways for polymerization.

Firstly, the pyrrole ring can undergo oxidative electropolymerization. rsc.org This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The presence of the 4-nitrophenyl substituent would significantly influence the electronic properties of the resulting polymer. Research on the electropolymerization of a related monomer, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, has demonstrated the successful formation of stable, electroactive conducting polymer films. researchgate.netnih.gov These films exhibit distinct electrochromic properties, changing color upon the application of an electrical potential. researchgate.net It is anticipated that a polymer derived from this compound would also possess such properties, with the electron-withdrawing nature of the nitrophenyl group modulating the polymer's bandgap and conductivity.

Secondly, the carboxylic acid group provides a reactive site for condensation polymerization. It can be reacted with diols or diamines to form polyesters or polyamides, respectively. This approach would incorporate the entire donor-acceptor pyrrole unit into the polymer backbone, creating materials with potentially useful optical and electronic properties derived from the repeating nitrophenyl-pyrrole chromophore. Studies on poly(pyrrole-2-carboxylic acid) have shown that the carboxylic acid groups remain intact during polymerization and are available for subsequent reactions, such as cross-linking. rsc.orgresearchgate.net

The table below summarizes the potential properties of polymers derived from nitrophenyl-pyrrole monomers, based on findings from related structures.

| Polymer Type | Monomer Example | Polymerization Method | Key Properties | Potential Application |

| Conducting Polymer | 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole | Electropolymerization | Electrical conductivity, Electrochromism (color change with voltage), Stability | Electrochromic devices, Sensors researchgate.net |

| Polyester/Polyamide | Di-p-nitrophenyl esters of dicarboxylic acids | Condensation Polymerization | Biodegradability, Defined molecular structure | Specialty biodegradable materials mdpi.com |

Components for Organic Electronics (e.g., OLEDs, organic semiconductors, photovoltaics)

Organic electronics leverage the tunable properties of π-conjugated organic molecules. acs.org The donor-acceptor structure of this compound is a key design feature for organic semiconductors. utdallas.eduresearchgate.net The electron-rich pyrrole ring serves as the electron donor, while the electron-deficient nitrophenyl ring acts as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for the functioning of many organic electronic devices.

Organic Semiconductors: The D-A structure can lower the bandgap of the material compared to its constituent parts, enabling it to absorb light at longer wavelengths and facilitating charge transport. While pyrrole itself has found limited use in organic electronics due to instability, incorporating it into more complex, stable structures is a promising strategy. acs.orgnih.gov Materials based on diketopyrrolopyrrole (DPP), another pyrrole-containing core, have shown excellent performance in organic field-effect transistors (OFETs) with high charge carrier mobilities. frontiersin.org The planarity and potential for strong π-π stacking in molecules like this compound are critical for efficient charge transport in the solid state.

Organic Photovoltaics (OPVs): In OPVs, D-A molecules are used as the light-absorbing (donor) material in a blend with an acceptor material, typically a fullerene derivative or a non-fullerene acceptor, to create a bulk heterojunction (BHJ). rsc.org Upon absorbing light, the donor molecule forms an exciton, which then dissociates at the donor-acceptor interface, generating free charge carriers. rsc.org Small molecules based on DPP have been successfully used as donors in BHJ solar cells. spiedigitallibrary.orgresearchgate.net The energy levels (HOMO and LUMO) of this compound would be critical in determining its suitability as a donor material and its compatibility with common acceptors. rsc.org

The table below outlines the key parameters for D-A molecules in organic electronic applications, with illustrative data from related DPP-based systems.

| Application | Material Type | Key Parameters | Example Performance (DPP-based) |

| Organic Field-Effect Transistors (OFETs) | p-type or ambipolar semiconductor | High charge carrier mobility (µ), High ON/OFF ratio | µh up to 2.23 cm²/Vs frontiersin.org |

| Organic Photovoltaics (OPVs) | Donor material in Bulk Heterojunction | Appropriate HOMO/LUMO levels, Broad absorption spectrum | Power Conversion Efficiency (PCE) of 1.76% spiedigitallibrary.orgresearchgate.net |

Applications in Supramolecular Assembly and Nanomaterials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The structure of this compound is ideally suited for directed self-assembly.

The carboxylic acid group is a powerful and predictable hydrogen-bonding motif. It can form strong, directional O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.gov The pyrrole N-H group provides an additional hydrogen bond donor site. Research on the crystal structure of the analogous compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, revealed an extensive and complex network of hydrogen bonds and tight π-π stacking forces that dictate the crystal packing. mdpi.com Similarly, studies on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have shown that the carboxylic acid groups consistently form bidentate hydrogen-bonded contacts, leading to the formation of one-dimensional ribbons and two-dimensional sheets. psu.edursc.org

These predictable interactions allow for the rational design of crystalline materials and nanomaterials. By modifying the substituents, it is possible to control the dimensionality of the resulting assembly, creating everything from linear tapes to porous three-dimensional networks. psu.edu Such ordered, porous organic frameworks have potential applications in gas storage, separation, and catalysis.

Chemical Sensors and Probes

The electronic and structural features of this compound also make it a promising platform for the development of chemical sensors and probes.

Development of Chemo- and Biosensors for Specific Analytes (e.g., ions, small molecules, pH)

The principle behind many chemosensors is a host-guest interaction, where the sensor molecule (host) selectively binds a target analyte (guest), producing a measurable signal. The pyrrole N-H and carboxylic acid O-H groups in the target molecule are acidic protons that can act as hydrogen bond donors for the recognition of anions.

The electron-withdrawing 4-nitrophenyl group plays a crucial role by increasing the acidity of these N-H and O-H protons, thereby enhancing their ability to bind to anions like fluoride (B91410) (F⁻), chloride (Cl⁻), or acetate (B1210297) (AcO⁻). Research on nitrophenyl derivatives of pyrrole 2,5-diamides has demonstrated this effect clearly. rsc.org In these systems, the pyrrole N-H protons bind to anions, and in the presence of a strong base like fluoride, the molecule can be deprotonated, leading to a dramatic color change from colorless to deep blue. rsc.orgnih.gov This color change provides a clear "naked-eye" signal for the presence of the anion. It is highly probable that this compound could function as a colorimetric anion sensor through a similar mechanism.

The table below summarizes the sensing capabilities of related nitrophenyl-pyrrole systems.

| Sensor Compound | Target Analyte | Sensing Mechanism | Signal Output |

| 3,5-Dinitrophenyl Pyrrole Diamide | Fluoride (F⁻) | Deprotonation | Colorimetric (Colorless to blue) rsc.org |

| N-nitrophenyl-1H-pyrrole-2-carboxamide | Anions | Hydrogen Bonding / Deprotonation | Spectroscopic changes researchgate.net |

| 4-(pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Supramolecular interaction | Colorimetric (Yellow to pink) mdpi.com |

Fluorescent Probes for Chemical Detection (Non-imaging in living systems)

Fluorescent probes offer highly sensitive detection methods. The D-A structure of this compound suggests it may exhibit fluorescence based on intramolecular charge transfer (ICT). In such molecules, photoexcitation promotes an electron from the donor (pyrrole) to the acceptor (nitrophenyl), creating an excited state with a large dipole moment.